molecular formula C21H22BrNO B426177 N-(2-adamantyl)-5-bromo-1-naphthamide

N-(2-adamantyl)-5-bromo-1-naphthamide

Cat. No.: B426177
M. Wt: 384.3g/mol
InChI Key: RWOQYWSEGRDVPJ-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-5-bromo-1-naphthamide is a brominated naphthamide derivative featuring a rigid adamantyl substituent at the N-position. Its molecular formula is C₂₁H₂₂BrNO, with a molecular weight of 384.31 g/mol. The 5-bromo substitution on the naphthalene ring may influence electronic properties and intermolecular interactions, such as halogen bonding.

Properties

Molecular Formula

C21H22BrNO

Molecular Weight

384.3g/mol

IUPAC Name

N-(2-adamantyl)-5-bromonaphthalene-1-carboxamide

InChI

InChI=1S/C21H22BrNO/c22-19-6-2-3-16-17(19)4-1-5-18(16)21(24)23-20-14-8-12-7-13(10-14)11-15(20)9-12/h1-6,12-15,20H,7-11H2,(H,23,24)

InChI Key

RWOQYWSEGRDVPJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC5=C4C=CC=C5Br

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-N-(4-bromophenyl)-1-naphthamide (CAS 333354-90-8)
  • Molecular Formula: C₁₇H₁₁Br₂NO
  • Molecular Weight : 405.08 g/mol
  • Key Differences: Replaces the adamantyl group with a 4-bromophenyl substituent. Increased bromine content enhances molecular weight but may reduce solubility due to higher halogen density.
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 117215-85-7)
  • Molecular Formula : C₉H₉BrN₂O₄
  • Molecular Weight : 289.08 g/mol
  • Key Differences: Smaller aromatic system (phenyl vs. naphthyl) with methoxy and nitro substituents. Higher polar surface area (84.2 Ų) due to nitro and methoxy groups, compared to the adamantyl-naphthamide’s lower polarity.
Impurity C(EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
  • Molecular Formula : C₁₅H₁₀BrN₂O₄
  • Molecular Weight : 377.16 g/mol
  • Key Differences :
    • Incorporates a nitrophenylcarbonyl group, introducing strong electron-withdrawing effects.
    • Likely exhibits higher chemical reactivity than the adamantyl-naphthamide, impacting stability under acidic/basic conditions .

Physicochemical and Computational Properties

Property N-(2-adamantyl)-5-bromo-1-naphthamide 5-Bromo-N-(4-bromophenyl)-1-naphthamide 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Molecular Weight 384.31 g/mol 405.08 g/mol 289.08 g/mol
XLogP3 ~4.2 (estimated) ~5.1 (estimated) 1.7
TPSA ~45 Ų ~43 Ų 84.2 Ų
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 2 2 4
  • TPSA (Topological Polar Surface Area) : The adamantyl-naphthamide’s lower TPSA suggests better membrane permeability compared to the nitro/methoxy-substituted acetamide .
  • Lipophilicity (XLogP3) : The adamantyl group increases lipophilicity relative to the nitrophenyl analogue but remains lower than the dibromophenyl derivative due to steric shielding .

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